molecular formula C18H25NO6 B3099655 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-73-9

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3099655
CAS RN: 1354486-73-9
M. Wt: 351.4 g/mol
InChI Key: APDSXNZNGSBTGB-STQMWFEESA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption Studies of Phenoxy Herbicides

Sorption of 2,4-D and Other Phenoxy Herbicides to Soil, Organic Matter, and Minerals

This study reviews the sorption experiments of 2,4-Dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides, highlighting their interaction with different soils and minerals. It suggests that soil organic matter and iron oxides are significant sorbents for these compounds, emphasizing the importance of understanding these interactions for environmental management and remediation efforts (Werner, Garratt, & Pigott, 2012).

Treatment of Pesticide Industry Wastewater

Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry

The paper discusses the challenges and solutions for treating wastewater from pesticide production, which contains toxic pollutants including phenoxy acids. It outlines the effectiveness of biological processes and activated carbon in removing these compounds, offering insights into potential treatment strategies for industrial effluents (Goodwin, Carra, Campo, & Soares, 2018).

Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants Environmental Occurrence, Fate, and Toxicity

This review examines the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, which share structural similarities with phenoxy compounds. It addresses concerns over their potential health effects and emphasizes the need for future research on their environmental behavior and impact (Liu & Mabury, 2020).

Conjugates of p-Coumaric Acid

p-Coumaric Acid and Its Conjugates Dietary Sources, Pharmacological Properties, and Biological Activities

The paper discusses the bioavailability, occurrence, and bioactivities of p-coumaric acid and its conjugates, highlighting their antioxidant, anti-cancer, and other health-beneficial effects. This information can be valuable for understanding the potential biological applications of similar phenolic compounds (Pei, Ou, Huang, & Ou, 2016).

Mechanism of β-O-4 Bond Cleavage in Lignin

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

This review focuses on the acidolysis mechanisms of lignin, particularly on the cleavage of the β-O-4 bond, a key reaction in lignin degradation. Understanding these mechanisms can provide insights into the chemical behavior of complex organic molecules and their potential applications in material science and environmental remediation (Yokoyama, 2015).

properties

IUPAC Name

(2S,4S)-4-(2-methoxy-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-11-6-7-14(15(8-11)23-5)24-12-9-13(16(20)21)19(10-12)17(22)25-18(2,3)4/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSXNZNGSBTGB-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.